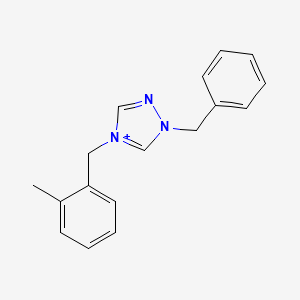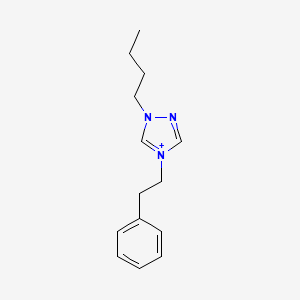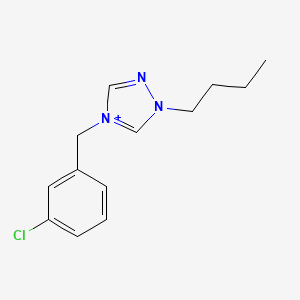
POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE): is a graft copolymer consisting of a poly(1-vinylpyrrolidone) backbone with side chains of 1-triacontene. This compound combines the hydrophilic properties of poly(1-vinylpyrrolidone) with the hydrophobic characteristics of 1-triacontene, making it a versatile material for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) typically involves the free-radical polymerization of 1-vinylpyrrolidone followed by grafting of 1-triacontene onto the polymer backbone. The process can be carried out under high-pressure conditions to enhance the efficiency and control of the polymerization . The reaction conditions often include temperatures ranging from 323 to 333 K and pressures between 125 to 500 MPa .
Industrial Production Methods: Industrial production of this graft copolymer may utilize bulk polymerization techniques to achieve high molecular weights and low dispersities . The use of non-toxic solvents and catalytic systems is preferred to ensure environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) can undergo various chemical reactions, including:
Oxidation: The poly(1-vinylpyrrolidone) backbone can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups on the polymer.
Substitution: Substitution reactions can occur on the side chains or the backbone, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carbonyl or hydroxyl groups on the polymer backbone.
Scientific Research Applications
POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizer for nanoparticles and as a matrix for drug delivery systems.
Biology: Employed in the development of biocompatible materials for tissue engineering.
Medicine: Utilized in the formulation of hydrogels for wound healing and as a carrier for controlled drug release.
Industry: Applied in the production of coatings, adhesives, and as a dispersing agent in various formulations
Mechanism of Action
The mechanism of action of POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) involves its ability to form stable complexes with various molecules. The poly(1-vinylpyrrolidone) backbone provides hydrophilic properties, while the 1-triacontene side chains offer hydrophobic interactions. This dual functionality allows the copolymer to interact with a wide range of substances, enhancing its utility in different applications .
Comparison with Similar Compounds
Poly(1-vinylpyrrolidone): Known for its hydrophilic properties and used in pharmaceuticals and cosmetics.
Poly(1-vinylpyrrolidone-co-vinyl acetate): A copolymer with applications in adhesives and coatings.
Uniqueness: POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) is unique due to its graft structure, which combines the properties of both poly(1-vinylpyrrolidone) and 1-triacontene. This combination provides enhanced versatility and functionality compared to its individual components .
Properties
CAS No. |
136445-69-7 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





